1-(3-chloro-2-methylphenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O/c1-15(2)11-12-26-21-9-5-4-8-19(21)25-23(26)17-13-22(28)27(14-17)20-10-6-7-18(24)16(20)3/h4-10,15,17H,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWZZNUFURYORS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-chloro-2-methylphenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one , often referred to as a pyrrolidinone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₃₁ClN₂O
- Molecular Weight : 320.92 g/mol
The compound features a pyrrolidinone core substituted with a chloro-methylphenyl group and an isopentyl benzoimidazole moiety, which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural features have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Properties
The compound's structural analogs have been evaluated for their anticancer potential. Research has demonstrated that certain pyrrolidinone derivatives can induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways . Specifically, studies have shown that these compounds can inhibit cell proliferation and induce cell cycle arrest in the G0/G1 phase, suggesting a potential role as anticancer agents .
Neuroprotective Effects
There is emerging evidence suggesting that similar compounds may possess neuroprotective effects. For example, certain benzimidazole derivatives have been linked to the modulation of neuroinflammatory processes and protection against neuronal cell death in models of neurodegenerative diseases . This highlights the potential application of the compound in treating conditions such as Alzheimer's disease.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Receptor Modulation : Similar compounds have been identified as selective modulators of various receptors, including androgen receptors, which play critical roles in numerous physiological processes.
- Enzyme Inhibition : The inhibition of key enzymes involved in cellular signaling pathways is another proposed mechanism. For example, some derivatives inhibit kinases involved in cancer progression .
Case Studies
Several case studies illustrate the biological activity of related compounds:
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of pyrrolidinone derivatives found that modifications to the phenyl ring significantly enhanced activity against Gram-positive bacteria .
- Cancer Cell Line Studies : In vitro studies demonstrated that certain benzoimidazole derivatives could reduce viability in breast cancer cell lines by promoting apoptosis .
- Neuroprotective Studies : Research on related compounds showed promising results in protecting neuronal cells from oxidative stress-induced damage, suggesting potential therapeutic applications in neurodegenerative diseases .
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrrolidinone backbone substituted with a chloro-methylphenyl group and an isopentyl-benzimidazole moiety. Its molecular formula is C₁₈H₁₈ClN₃O, and it has a molecular weight of approximately 329.80 g/mol. The presence of multiple functional groups suggests diverse reactivity, which can be harnessed for therapeutic purposes.
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy. Research indicates that derivatives of benzimidazole, similar to the target compound, exhibit significant anticancer properties. For instance, compounds with benzimidazole structures have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Neuropharmacological Effects
The compound's structural features suggest possible interactions with G protein-coupled receptors (GPCRs), which are critical targets in neuropharmacology. Allosteric modulators derived from similar compounds have been investigated for their ability to treat central nervous system disorders, including anxiety and depression . The potential modulation of neurotransmitter systems could position this compound as a candidate for developing new CNS therapeutics.
Case Study 1: Anticancer Screening
A study conducted on a series of benzimidazole derivatives demonstrated that compounds structurally related to 1-(3-chloro-2-methylphenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one exhibited cytotoxic effects against human breast cancer cell lines (MCF7 and MDA-MB231). The derivatives were evaluated for their ability to induce apoptosis and inhibit cell proliferation, showing promising results that warrant further investigation into their mechanisms of action .
Case Study 2: GPCR Modulation
In another investigation, researchers synthesized a series of compounds based on the benzimidazole scaffold, assessing their efficacy as allosteric modulators of dopamine receptors. The results indicated that modifications to the benzimidazole ring significantly influenced receptor affinity and selectivity, suggesting that similar modifications to the target compound could enhance its neuropharmacological profile .
Potential for Further Research
The unique structure of this compound opens avenues for further research in:
- Synthesis of Analogues : Exploring structural modifications to improve efficacy and reduce toxicity.
- Mechanistic Studies : Investigating the detailed mechanisms of action, particularly in cancer cell lines and neuropharmacological contexts.
- In Vivo Studies : Evaluating the pharmacokinetics and bioavailability of the compound in animal models to assess therapeutic potential.
Chemical Reactions Analysis
Reactivity of the Chloro Substituent
The 3-chloro group on the phenyl ring participates in nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions.
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The steric hindrance from the adjacent 2-methyl group reduces reaction rates in NAS .
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Cross-coupling reactions show higher efficiency under palladium catalysis compared to copper-mediated methods .
Benzimidazole Ring Modifications
The benzimidazole core undergoes electrophilic substitution and alkylation reactions, influenced by the isopentyl substituent’s electron-donating effects.
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The isopentyl group at N1 enhances solubility in nonpolar solvents but does not impede electrophilic substitution at the benzimidazole ring .
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Quaternization reactions proceed selectively at the unsubstituted benzimidazole nitrogen.
Pyrrolidin-2-one Lactam Reactivity
The lactam ring participates in hydrolysis, ring-opening, and alkylation reactions.
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Hydrolysis under acidic conditions yields stable amino acid derivatives, while basic conditions favor salt formation .
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N-Alkylation occurs preferentially over O-alkylation due to lactam tautomerization .
Thermal and pH-Dependent Stability
The compound degrades under extreme conditions:
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Thermal decomposition pathways are influenced by the isopentyl group’s stability, which undergoes β-hydride elimination at elevated temperatures .
Catalytic Hydrogenation
Selective reduction of the pyrrolidin-2-one ring has been demonstrated:
| Catalyst | Conditions | Product/Outcome | Source |
|---|---|---|---|
| Pd/C, H₂ (1 atm) | Ethanol, 25°C | Partially saturated pyrrolidine derivative | |
| Rh/Al₂O₃, H₂ (50 psi) | THF, 80°C | Fully saturated pyrrolidine with retained benzimidazole |
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Hydrogenation preserves the benzimidazole ring but reduces the lactam carbonyl to a secondary alcohol .
Key Research Findings
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The chloro substituent’s reactivity is sterically hindered but remains viable for cross-coupling applications .
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The isopentyl group enhances lipophilicity without significantly altering benzimidazole’s electronic properties .
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Lactam ring-opening reactions are pH-dependent, offering pathways to amino acid analogs .
These insights are critical for designing derivatives with tailored pharmacological or material science applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Substituent Effects on Bioactivity :
- Chloro and fluoro substituents (e.g., Analog 1) significantly enhance cytotoxicity compared to hydroxyl or methyl groups .
- The isopentyl chain in the target compound may prolong metabolic half-life relative to shorter alkyl chains (e.g., methyl in Analog 3) but could reduce solubility .
Synthetic Yields and Feasibility :
- Compounds with electron-withdrawing groups (e.g., Cl, F) are synthesized in higher yields (>90%) compared to bulky substituents like naphthalene-thiazole (~60%) .
- The target compound’s synthesis would likely follow established methods using acid-catalyzed cyclization of o-phenylenediamine derivatives .
Spectroscopic Characterization :
Q & A
Q. What are the recommended synthetic routes for 1-(3-chloro-2-methylphenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, and how can yield optimization be achieved?
The synthesis typically involves multi-step protocols, including:
- Step 1 : Formation of the pyrrolidin-2-one core via cyclization of substituted γ-lactams or intramolecular amidation.
- Step 2 : Introduction of the 3-chloro-2-methylphenyl group through nucleophilic substitution or palladium-catalyzed coupling.
- Step 3 : Functionalization of the benzo[d]imidazole moiety using alkylation (e.g., isopentyl bromide) under basic conditions (K₂CO₃/DMF, 80°C) .
Yield Optimization : Use controlled stoichiometry (1.2–1.5 equivalents of alkylating agents) and monitor reaction progress via TLC/HPLC. Purification via column chromatography (silica gel, EtOAc/hexane gradient) improves purity. For challenging steps, consider microwave-assisted synthesis to reduce reaction time .
Q. What spectroscopic techniques are critical for structural confirmation of this compound?
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., distinguishing N-alkylation vs. O-alkylation in the benzoimidazole). Key signals include:
- HRMS : Validate molecular formula (C₂₃H₂₅ClN₃O) with <2 ppm error.
- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., pyrrolidinone ring conformation) using single-crystal diffraction .
Q. How should preliminary biological activity screening be designed for this compound?
- Antimicrobial Assays : Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use broth microdilution (96-well plates, 18–24 hr incubation) .
- Cytotoxicity : Screen against human cell lines (e.g., HEK-293) via MTT assay (48 hr exposure, IC₅₀ calculation). Include positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can conflicting data in biological activity profiles be analyzed and resolved?
Q. What strategies are effective for resolving synthetic impurities in the final compound?
- Impurity Identification : Use LC-MS/MS to detect byproducts (e.g., incomplete alkylation or hydrolysis intermediates).
- Mitigation :
Q. How can structure-activity relationships (SAR) be explored for the benzo[d]imidazole moiety?
- Modifications : Synthesize analogs with varied alkyl chains (e.g., isopropyl vs. isopentyl) or halogen substitutions (Cl, F) at the phenyl ring.
- Evaluation : Correlate logP (HPLC-measured) with antimicrobial potency. Use molecular docking (e.g., AutoDock Vina) to predict binding to bacterial DNA gyrase .
Q. What advanced NMR techniques aid in characterizing dynamic molecular behavior?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
